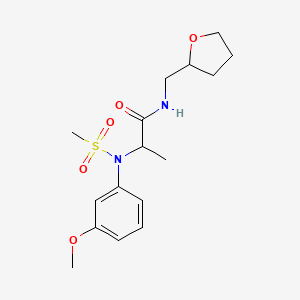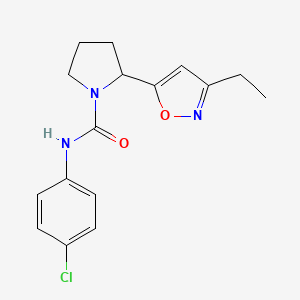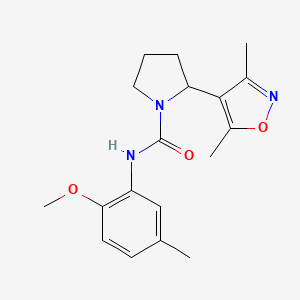![molecular formula C14H16N2O3S B4461566 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B4461566.png)
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole
Descripción general
Descripción
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide and isoxazole derivatives. MS-275 is a potent histone deacetylase (HDAC) inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole selectively inhibits HDAC1, HDAC2, and HDAC3 enzymes, which are involved in the deacetylation of histone proteins. By inhibiting these enzymes, 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole also affects various non-histone proteins, including transcription factors, chaperones, and cytoskeletal proteins, which play critical roles in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole also affects various signaling pathways, including the p53 and NF-κB pathways, which are involved in cell survival and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has several advantages for laboratory experiments, including its potent HDAC inhibitory activity, selectivity for specific HDAC enzymes, and low toxicity. However, 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has some limitations, including its poor solubility, which can affect its bioavailability and efficacy. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole also has limited stability in aqueous solutions, which can affect its storage and handling.
Direcciones Futuras
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has several potential future directions for research, including its use in combination therapy with other anti-cancer drugs, its application in epigenetic therapy for neurodegenerative disorders and inflammatory conditions, and its development as a diagnostic tool for cancer. Future research can also focus on improving the solubility and stability of 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole, as well as identifying its potential side effects and toxicity in preclinical and clinical studies.
Conclusion:
In conclusion, 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole is a potent HDAC inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole exerts its anti-cancer effects by inhibiting HDAC enzymes, resulting in the modulation of gene expression and the induction of apoptosis. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has several advantages for laboratory experiments, including its potent HDAC inhibitory activity and low toxicity, but also has some limitations, including its poor solubility and limited stability. Future research can focus on improving the solubility and stability of 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole, as well as identifying its potential side effects and toxicity in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, lung, and colon cancer. 3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole exerts its anti-cancer effects by inhibiting HDAC enzymes, resulting in the hyperacetylation of histone proteins and the modulation of gene expression.
Propiedades
IUPAC Name |
5-[1-(benzenesulfonyl)pyrrolidin-2-yl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-10-14(19-15-11)13-8-5-9-16(13)20(17,18)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYLSMMSPZRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![N-methyl-1-(2-methylbenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461527.png)
![2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4461540.png)


![3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4461562.png)
![4-{[2-(4-acetyl-1-piperazinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B4461569.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461577.png)